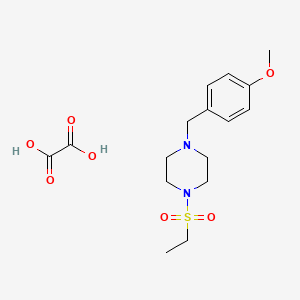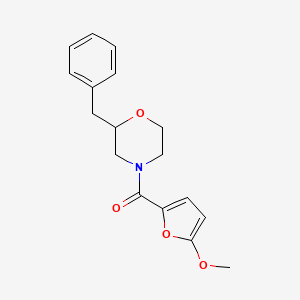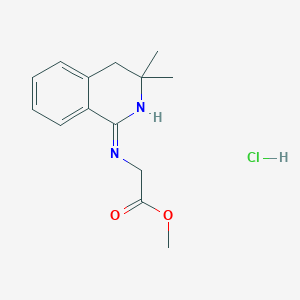
1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. It has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is a hormone that is involved in the stress response.
実験室実験の利点と制限
One of the advantages of using 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its high purity and high yield synthesis methods. This ensures that the desired compound is obtained in sufficient quantities for further studies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate. One of the directions is to further investigate its potential as a treatment for various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to investigate its potential as a treatment for other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
合成法
The synthesis of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzyl chloride with piperazine followed by the addition of ethylsulfonyl chloride to form the desired compound. Another method involves the reaction of 4-methoxybenzyl isocyanate with piperazine followed by the addition of ethylsulfonyl chloride to form the oxalate salt. Both methods have been shown to yield high purity and high yield of the desired compound.
科学的研究の応用
1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
1-ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBDWOARMNOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029552.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6029559.png)

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6029583.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![7-(cyclopropylmethyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6029674.png)